2H-Benzimidazol-5-ol can be synthesized from various precursors, including 1,2-phenylenediamine and urea or through nitration reactions involving substituted benzimidazoles. It belongs to the class of benzimidazole derivatives, which are known for their pharmacological significance, including anti-inflammatory, antimicrobial, and anticancer properties. The classification of benzimidazoles is based on their structural features, which include the presence of nitrogen atoms in the imidazole ring.
The synthesis of 2H-Benzimidazol-5-ol can be achieved through several methods:
The molecular structure of 2H-Benzimidazol-5-ol is characterized by:
X-ray crystallography studies have shown that the compound exhibits specific bond lengths and angles that are crucial for its biological functions. For instance, bond lengths involving nitrogen atoms in the imidazole ring are typically around 1.34 Å, while carbon-nitrogen bonds can vary based on substitution patterns .
2H-Benzimidazol-5-ol participates in various chemical reactions:
The mechanism of action of 2H-Benzimidazol-5-ol varies depending on its application:
Studies have shown that derivatives of benzimidazole exhibit IC50 values (the concentration required to inhibit half of the target activity) in micromolar ranges for various biological targets .
The physical and chemical properties of 2H-Benzimidazol-5-ol include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into functional groups present and their interactions within the molecule .
2H-Benzimidazol-5-ol has several scientific applications:
Benzimidazole chemistry originated in the 1940s when Woolley (1944) first proposed its biological mimicry of purines. A pivotal discovery emerged when Brink and Folkers identified 5,6-dimethylbenzimidazole as a vitamin B12 degradation product (1949–1950), revealing the nucleus’s bioactive potential [1]. This triggered extensive exploration, leading to clinically successful derivatives:
By 2021, benzimidazoles comprised >75% of nitrogen-containing heterocyclic drugs, underscoring their "privileged scaffold" status in medicinal chemistry [6]. Recent patents (e.g., ES2807191T3, 2021; AU2017382436A1, 2021) highlight ongoing innovation in targeting kinases, GPCRs, and ion channels [1].
2H-Benzimidazol-5-ol (C7H6N2O; PubChem CID: 135833959) features a tautomeric benzimidazole core with a phenolic -OH group at C5 [2]. Key properties include:
Its structural motif enables interactions with biological targets (e.g., enzymes, receptors) more effectively than unsubstituted benzimidazole, as evidenced by 2-amino-1H-benzimidazol-5-ol (CID: 5287437), a derivative inhibiting urokinase plasminogen activator (Ki = nM range) [3] [8].
Contemporary studies prioritize:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1